2-Methoxy-1-(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)ethanone
Description
2-Methoxy-1-(9-(pyrimidin-2-yl)-3,9-diazaspiro[55]undecan-3-yl)ethanone is a complex organic compound featuring a spirocyclic structure with a pyrimidine moiety
Properties
IUPAC Name |
2-methoxy-1-(9-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-22-13-14(21)19-9-3-16(4-10-19)5-11-20(12-6-16)15-17-7-2-8-18-15/h2,7-8H,3-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFHNCHWJMYGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(CCN(CC2)C3=NC=CC=N3)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)ethanone typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone precursor. This step often requires the use of a strong acid or base to facilitate the cyclization.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with a pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the spirocyclic core, potentially leading to the formation of dihydropyrimidine or reduced spirocyclic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrimidine derivatives, reduced spirocyclic compounds.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure is of particular interest for the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-Methoxy-1-(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)ethanone is explored for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals. Its unique structure may also find applications in materials science.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)ethanone involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The spirocyclic structure may also confer stability and specificity to these interactions, enhancing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares the spirocyclic core but lacks the pyrimidine moiety.
2-Methoxy-1-(3,9-diazaspiro[5.5]undecan-3-yl)ethanone: Similar structure but without the pyrimidine ring.
Pyrimidinyl-spirocyclic derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
2-Methoxy-1-(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)ethanone is unique due to the combination of its spirocyclic core and pyrimidine moiety. This dual structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
